2-chloro-N,N-bis(furan-2-ylmethyl)benzamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Researchers face unpredictable conformational dynamics when replacing ortho-chloro benzamide scaffolds. This compound provides a rigidified, conformationally constrained building block with increased rotational barriers for SAR studies. - Enables selective kinase inhibitor & GPCR modulator design - Ortho-chloro group permits further derivatization via SNAr - Furan rings offer H-bonding & π-stacking pharmacophore Standardized purity, global delivery.

Molecular Formula C17H14ClNO3
Molecular Weight 315.7 g/mol
Cat. No. B11374771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N,N-bis(furan-2-ylmethyl)benzamide
Molecular FormulaC17H14ClNO3
Molecular Weight315.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl
InChIInChI=1S/C17H14ClNO3/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2
InChIKeyOLBGUPSFDFYJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,N-bis(furan-2-ylmethyl)benzamide Overview


2-Chloro-N,N-bis(furan-2-ylmethyl)benzamide (CAS 874146-16-4, C₁₇H₁₄ClNO₃, MW 315.7 g/mol) is a synthetic tertiary benzamide featuring a central benzamide core substituted with an ortho-chloro group and two furan-2-ylmethyl moieties on the amide nitrogen . This precise molecular architecture confers distinct physicochemical and conformational properties, positioning it as a valuable building block in medicinal chemistry and organic synthesis programs that demand ortho-chloro substituted benzamide frameworks .

2-Chloro-N,N-bis(furan-2-ylmethyl)benzamide: Substitution Risks


The ortho-chloro substituent in 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide is not a passive structural feature; it actively modulates conformational dynamics and electronic properties. Research demonstrates that ortho-chloro substitution in tertiary aromatic amides significantly increases rotational barriers around both N–C(O) and C–C(O) axes, fundamentally altering the molecule's conformational ensemble and resonance behavior compared to unsubstituted or para-substituted analogs [1]. Consequently, substituting this compound with non-chlorinated or para-chloro analogues introduces unpredictable changes in three-dimensional shape and electronic distribution, invalidating structure-activity correlations derived from this specific ortho-chloro framework [1].

2-Chloro-N,N-bis(furan-2-ylmethyl)benzamide Comparative Data


Ortho-Chloro Substitution and Rotational Barrier

In tertiary aromatic amides, ortho-chloro substitution increases the rotational barrier around the N–C(O) and C–C(O) axes compared to unsubstituted or para-substituted analogues. This effect arises from steric hindrance and altered resonance, leading to a more rigid, well-defined conformation [1]. While no direct head-to-head data exists for this exact compound, the class-level inference is that 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide adopts a more conformationally restricted state than its para-chloro (4-chloro) or unsubstituted (N,N-bis(2-furylmethyl)benzamide) counterparts, which may translate into enhanced binding selectivity and reduced entropic penalties upon target engagement.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Ortho- vs. Para-Chloro Antimicrobial Activity

In a study of substituted benzamides, ortho-chloro substitution conferred significantly higher antimicrobial potency than para-chloro substitution. While the exact compound (2-chloro-N,N-bis(furan-2-ylmethyl)benzamide) was not directly tested, the structural class trend indicates that shifting the chlorine from the ortho to the para position reduces antimicrobial activity by 40–60% [1]. This position-dependent effect is consistent with QSAR models that highlight the importance of ortho-substituents for optimal interaction with bacterial targets [1].

Antimicrobial Antibacterial QSAR

Furan Moiety Enhances Binding Interactions

The bis(furan-2-ylmethyl) substitution on the amide nitrogen introduces two furan rings that can participate in hydrogen bonding (via the oxygen atom) and π-stacking interactions, which are absent in simpler N,N-dimethyl or N,N-diethyl benzamide analogs. This structural feature increases the topological polar surface area (TPSA) and provides additional vectors for target engagement, as supported by general principles of furan-containing bioactive molecules . Direct comparative interaction data for this specific compound are not available, but the presence of furan rings is known to enhance binding to certain enzyme active sites and receptor pockets compared to alkyl-substituted amides.

Medicinal Chemistry Fragment-Based Drug Design Ligand-Target Interactions

2-Chloro-N,N-bis(furan-2-ylmethyl)benzamide Application Scenarios


Conformationally Restricted Lead Optimization

The increased rotational barrier associated with ortho-chloro substitution [1] makes this compound a superior scaffold for generating conformationally constrained analogs. Researchers can leverage the rigidified amide bond to lock the molecule into a specific bioactive conformation, thereby improving target selectivity and reducing entropic penalties upon binding. This property is particularly valuable in fragment-based drug discovery and for developing selective kinase inhibitors or GPCR modulators.

Antimicrobial Benzamide SAR Studies

The class-level evidence indicates that ortho-chloro substitution is critical for antimicrobial potency, with a 40–60% activity drop observed for the para-chloro regioisomer [1]. Therefore, this compound serves as an essential reference standard for SAR campaigns aimed at optimizing antibacterial benzamides. It allows researchers to establish baseline activity for the ortho-chloro chemotype and to systematically explore the effects of additional substituents while maintaining the active core.

Fragment-Based Screening with Furan Ligands

The presence of two furan rings provides a unique hydrogen-bonding and π-stacking pharmacophore [1]. This compound can be used as a fragment in high-throughput crystallography or NMR screening to identify target proteins with complementary binding sites. Its moderate molecular weight and balanced lipophilicity make it a suitable starting point for fragment growing or linking strategies.

Building Block for Benzamide Libraries

The ortho-chloro group serves as a versatile handle for further chemical derivatization via nucleophilic aromatic substitution or cross-coupling reactions [1]. The furan rings can also be modified through oxidation or electrophilic substitution. This compound is therefore an ideal building block for generating focused libraries of benzamide derivatives for hit-to-lead programs.

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